N-Desmethyl Ivabradine D6 HCl N-Desmethyl Ivabradine D6 HCl Labelled Ivabradine metabolite. Ivabradine is a sinus node If channel inhibitor that can be used to treat chronic stable angina pectoris in patients with normal sinus rhythm.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196628
InChI: InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2;
SMILES: COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl
Molecular Formula: C26H35ClN2O5
Molecular Weight: 497.1 g/mol

N-Desmethyl Ivabradine D6 HCl

CAS No.:

Cat. No.: VC0196628

Molecular Formula: C26H35ClN2O5

Molecular Weight: 497.1 g/mol

Purity: 98% HPLC

* For research use only. Not for human or veterinary use.

N-Desmethyl Ivabradine D6 HCl -

Molecular Formula C26H35ClN2O5
Molecular Weight 497.1 g/mol
IUPAC Name 3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Standard InChI InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2;
Standard InChI Key MIIIKWNQFDQJGS-OTVKAUOOSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl
SMILES COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl
Canonical SMILES COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl

Chemical Identity and Structural Characteristics

Nomenclature and Identification

N-Desmethyl Ivabradine D6 HCl is identified through various systematic naming conventions and identifiers. The compound has been documented with different CAS numbers in scientific literature, indicating potential variations in its exact structure or registration.

Table 1: Identification Parameters for N-Desmethyl Ivabradine D6 HCl

ParameterValueSource
CAS Number1346600-74-5Veeprho
CAS Number (alternative)1246638-08-3Acanthus Research
Molecular FormulaC₂₆H₂₈D₆N₂O₅·HClVeeprho
Molecular Weight497.06 g/mol (combined)Veeprho
Parent CompoundIvabradineMultiple sources

The IUPAC name for this compound is 3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)amino)propyl-1,1,2,2,3,3-d6)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, hydrochloride (1:1) . Common synonyms include N-Desmethyl Ivabradine D6 Hydrochloride and N-Demethylivabradine-d6 Hydrochloride .

Structural Features

N-Desmethyl Ivabradine D6 HCl is structurally similar to Ivabradine but lacks one methyl group and has six hydrogen atoms replaced by deuterium atoms in specific positions of the molecule. The deuterium labeling occurs on the propyl chain connecting the benzazepinone moiety to the amino group, specifically at positions 1,1,2,2,3,3 of the propyl chain .

The compound consists of two main structural components:

  • A benzazepinone ring system with methoxy substituents

  • A bicyclic system connected via an amino-methyl linkage

Physical and Chemical Properties

The physical and chemical properties of N-Desmethyl Ivabradine D6 HCl are critical for its application as an analytical standard and for understanding its behavior in research settings.

Basic Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateSolidInferred from commercial listings
Molecular Weight497.06 g/molCalculated from formula
Purity (Commercial)≥98% (HPLC)Vulcanchem
SolubilitySoluble in methanol, DMSOCommon for similar compounds

Synthesis and Production

Synthesis Approach

N-Desmethyl Ivabradine D6 HCl is synthesized by incorporating deuterium into the structure of N-Desmethyl Ivabradine. This process involves replacing specific hydrogen atoms with deuterium, a stable isotope of hydrogen. The deuteration is targeted specifically at the propyl chain positions to create a compound that behaves identically to the non-deuterated version in chromatographic systems while being distinguishable by mass spectrometry.

The synthesis typically follows these general steps:

  • Preparation of the N-Desmethyl Ivabradine base structure

  • Selective deuteration of the propyl chain

  • Formation of the hydrochloride salt

  • Purification to analytical standard grade

Applications in Research and Analysis

Role as an Internal Standard

N-Desmethyl Ivabradine D6 HCl serves as an essential internal standard in analytical methods for several reasons:

  • It possesses nearly identical chemical properties to N-Desmethyl Ivabradine, resulting in similar extraction recovery, chromatographic behavior, and ionization efficiency

  • The deuterium labeling creates a mass difference that allows clear differentiation by mass spectrometry

  • It compensates for variability in sample preparation, injection, and instrument response

  • It enables precise quantification of the non-deuterated analyte in complex biological matrices

Mass Spectrometry Applications

The primary analytical application of N-Desmethyl Ivabradine D6 HCl is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Research has shown its effectiveness in:

  • Bioanalytical method development for ivabradine pharmacokinetic studies

  • Therapeutic drug monitoring protocols

  • Metabolic profiling of ivabradine in biological samples

  • Quantification of N-Desmethyl Ivabradine, an active metabolite of ivabradine

Analytical Methods Using N-Desmethyl Ivabradine D6 HCl

LC-MS/MS Method Development

A validated LC-MS/MS method for the simultaneous determination of Ivabradine and its active metabolite N-Desmethyl Ivabradine in human plasma has been developed using N-Desmethyl Ivabradine-D6 as an internal standard . The method details include:

Table 3: LC-MS/MS Method Parameters

ParameterSpecificationSource
Extraction MethodSolid Phase Extraction (SPE)Journal of PharmTech Research
ColumnKromasil 100-5 C18, 100 x 4.6 mm, 5 μmJournal of PharmTech Research
Flow Rate0.60 mL/minJournal of PharmTech Research
Run Time3.0 minutesJournal of PharmTech Research
DetectionMultiple Reaction Monitoring (MRM)Journal of PharmTech Research
IonizationElectrospray Ionization (ESI)Journal of PharmTech Research
Calibration Range (Ivabradine)0.20–201 ng/mLJournal of PharmTech Research
Calibration Range (N-Desmethyl Ivabradine)0.10–15.14 ng/mLJournal of PharmTech Research

Method Validation

The analytical method using N-Desmethyl Ivabradine D6 as an internal standard was validated according to FDA guidelines, meeting all acceptance criteria for:

  • Linearity

  • Accuracy and precision

  • Recovery

  • Selectivity and specificity

  • Stability under various conditions

  • Matrix effects

Relationship to Parent Drug Ivabradine

Metabolic Context

N-Desmethyl Ivabradine is a significant active metabolite of Ivabradine, a heart rate-lowering agent used in the treatment of heart failure and coronary artery disease. This metabolite circulates at concentrations of approximately 40% of the parent drug and is also metabolized by the cytochrome P450 enzyme CYP3A4 .

Pharmacological Significance

Understanding the pharmacokinetics of N-Desmethyl Ivabradine is crucial for:

  • Optimizing dosing regimens of Ivabradine

  • Minimizing potential drug interactions

  • Assessing therapeutic efficacy in various patient populations

  • Understanding inter-individual variability in response to Ivabradine treatment

SupplierCatalog NumberUnit SizeSource
VeeprhoDVE00701Not specifiedVeeprho
Acanthus ResearchIVA-16-002100 mgAcanthus Research
VulcanchemVC0196628Not specifiedVulcanchem

Quality Control Parameters

Commercial suppliers typically provide certificates of analysis that include:

  • HPLC purity (generally ≥98%)

  • Isotopic purity (deuterium incorporation)

  • Spectral data (NMR, MS) confirming identity

  • Water content and residual solvents

  • Batch-specific information

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